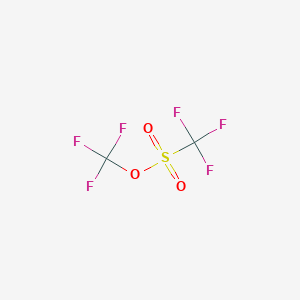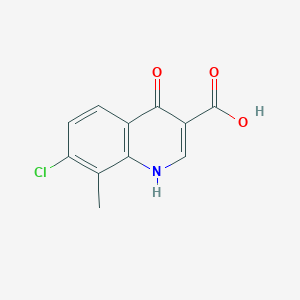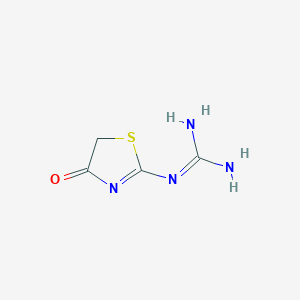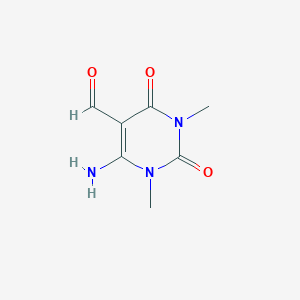
Trifluoromethyl trifluoromethanesulfonate
Vue d'ensemble
Description
Trifluoromethyl trifluoromethanesulfonate is a fluorinated organic compound known for its unique chemical properties and reactivityThe compound is valued for its ability to act as a reservoir of trifluoromethoxy anions, making it a versatile reagent in various chemical reactions .
Mécanisme D'action
Target of Action
Trifluoromethyl trifluoromethanesulfonate (TFTMS) is primarily used as a catalyst in organic synthesis . It targets various substrates in acylation reactions, including phenols and imines .
Mode of Action
TFTMS acts as a catalyst in C- and/or O-acylation reactions . It rapidly decomposes to form a trifluoromethoxy anion in the presence of a fluoride ion . This anion then interacts with the target substrates, facilitating the acylation process .
Biochemical Pathways
The primary biochemical pathway influenced by TFTMS is the acylation pathway. In the presence of TFTMS, substrates undergo C-acylation, O-acylation, or both . The specific pathway and its downstream effects depend on the nature of the substrate and the reaction conditions .
Result of Action
The result of TFTMS’s action is the formation of acylated products. Depending on the substrate and reaction conditions, these can include aryl ketones, phenyl esters, and other acylated compounds .
Action Environment
The action of TFTMS is influenced by several environmental factors. The presence of a fluoride ion is necessary for TFTMS to form the trifluoromethoxy anion . The reaction conditions, including temperature and solvent, can also affect the efficacy and stability of TFTMS .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoromethyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic anhydride with trifluoromethyl iodide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves the use of specialized equipment to handle the highly reactive and corrosive nature of the reagents. The process may include steps such as distillation and purification to ensure the final product’s purity and stability .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoromethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Trifluoromethoxylation: The compound rapidly decomposes in the presence of fluoride ions to form trifluoromethoxy anions, which can then react with various nucleophiles.
Carbonylation: The trifluoromethoxy anion can further decompose to form fluorophosgene and fluorine anions, which are useful in carbonylation reactions.
Fluorination: The compound can also act as a nucleophilic fluorination reagent, introducing fluorine atoms into organic molecules.
Common Reagents and Conditions: Common reagents used in reactions with this compound include fluoride ions, nucleophiles, and various bases. The reactions typically occur under mild conditions, often at room temperature, to prevent the decomposition of the reactive intermediates .
Major Products: The major products formed from reactions with this compound include trifluoromethoxy-substituted compounds, carbonylated products, and fluorinated organic molecules .
Applications De Recherche Scientifique
Trifluoromethyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
Trifluoromethyl trifluoromethanesulfonate is unique among trifluoromethylation reagents due to its ability to act as a reservoir of trifluoromethoxy anions. Similar compounds include:
Trifluoromethyltrimethylsilane: Used in nucleophilic trifluoromethylation reactions.
Sodium Trifluoroacetate: Employed in the trifluoromethylation of aromatic halides.
Trifluoroiodomethane: Utilized in aromatic coupling reactions and the trifluoromethylation of enones.
Compared to these compounds, this compound offers greater versatility and reactivity, making it a valuable reagent in both academic and industrial research .
Propriétés
IUPAC Name |
trifluoromethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6O3S/c3-1(4,5)11-12(9,10)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZFDPPAJXHNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OS(=O)(=O)C(F)(F)F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320072 | |
| Record name | Trifluoromethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3582-05-6 | |
| Record name | 3582-05-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trifluoromethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIFLUOROMETHYL TRIFLUOROMETHANESULFONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B1296345.png)




![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)




![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)

![2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid](/img/structure/B1296370.png)
